molecular formula C26H48O10S B8106182 Propargyl-PEG4-S-PEG4-t-butyl ester

Propargyl-PEG4-S-PEG4-t-butyl ester

Cat. No.: B8106182
M. Wt: 552.7 g/mol
InChI Key: CQWOCVRYLDFSFI-UHFFFAOYSA-N
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Description

Propargyl-PEG4-S-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative containing a propargyl group and a t-butyl ester group. This compound is primarily used as a PEG linker in various chemical and biological applications. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages. The t-butyl ester group serves as a better leaving group compared to a hydroxyl group, enhancing the compound’s reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG4-S-PEG4-t-butyl ester typically involves the reaction of PEG derivatives with propargyl and t-butyl ester groups. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG4-S-PEG4-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Propargyl-PEG4-S-PEG4-t-butyl ester involves its functional groups:

    Propargyl Group: The propargyl group participates in Click Chemistry reactions with azide-bearing compounds, forming stable triazole linkages. .

    t-butyl Ester Group:

Comparison with Similar Compounds

Propargyl-PEG4-S-PEG4-t-butyl ester can be compared with other similar compounds, such as:

    Propargyl-PEG4-NHS Ester: Contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group.

    Propargyl-PEG4-Maleimide: Contains a propargyl group and a maleimide group.

    Propargyl-PEG4-Acid: Contains a propargyl group and a carboxylic acid group.

Uniqueness

This compound is unique due to its combination of a propargyl group and a t-butyl ester group, which enhances its reactivity and versatility in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O10S/c1-5-7-28-9-11-30-13-15-32-17-19-34-21-23-37-24-22-35-20-18-33-16-14-31-12-10-29-8-6-25(27)36-26(2,3)4/h1H,6-24H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWOCVRYLDFSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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